N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide featuring a 4-ethoxyphenyl group at the acetamide nitrogen, a 1H-pyrrol-1-yl substituent at position 4 of the triazole ring, and a thiophen-2-yl group at position 3. The sulfanyl (-S-) linker between the triazole and acetamide moieties is critical for structural stability and intermolecular interactions.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-2-27-16-9-7-15(8-10-16)21-18(26)14-29-20-23-22-19(17-6-5-13-28-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCCOODSBJZZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes an ethoxyphenyl group, a pyrrole moiety, and a triazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4H-thiochromen-4-one were synthesized and assessed against pathogens responsible for tropical diseases such as malaria and leishmaniasis. These compounds demonstrated effective inhibition with EC50 values below 10 μM, indicating potential applicability in treating infections caused by these pathogens .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds featuring the triazole and pyrrole moieties. For example, indole-acrylonitrile derivatives showed remarkable activity against various cancer cell lines with GI50 values ranging from 0.0244 to 5.06 μM . This suggests that this compound may also possess similar anticancer properties.
The mechanisms by which such compounds exert their biological effects often involve interactions with key enzymes or receptors in target cells. For example, allosteric modulation has been noted in related compounds interacting with enzymes like trypanothione reductase . The presence of the triazole ring may enhance binding affinity to such targets due to its ability to form hydrogen bonds and π-stacking interactions.
Synthesis and Testing
A study synthesized various derivatives of the compound and evaluated their biological activities. Among these derivatives, those with enhanced solubility and stability showed improved efficacy against bacterial strains and cancer cell lines. The testing included both in vitro assays and in vivo models to assess therapeutic potential comprehensively.
| Compound | Activity Type | EC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | Antimicrobial | <10 | Effective against Plasmodium spp. |
| Compound B | Anticancer | 0.0244 - 5.06 | High potency against leukemia cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Diversity
The biological activity of 1,2,4-triazole derivatives is highly dependent on substituents at positions 3, 4, and 5 of the triazole ring. Below is a comparative analysis of key analogs:
Key Structural and Functional Insights
- Electron-Donating vs. Thiophen-2-yl (as in the target and 6l) contributes aromatic π-stacking, while pyridinyl (VUAA1, OLC-15) enables hydrogen bonding with biological targets .
- Sulfanyl Linker :
- Pyrrole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
